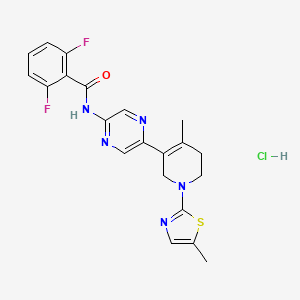

RO2959 monohydrochloride

Beschreibung

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride is a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels. It is known for its ability to block store-operated calcium entry (SOCE) mediated by Orai1/Stim1 channels with an IC50 of 25 nM . Additionally, it is a potent inhibitor of human interleukin-2 (IL-2) production, effectively blocking T cell receptor-triggered gene expression and T cell functional pathways .

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLSDODALBRLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques . Industrial production methods are also not publicly available, but they likely involve scaling up the laboratory synthesis process while ensuring purity and consistency.

Analyse Chemischer Reaktionen

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with calcium channels and its inhibition of calcium entry. The compound is known to inhibit Orai1 and Orai3 channels with IC50 values of 25 nM and 530 nM, respectively . It blocks store-operated calcium entry in activated CD4+ T lymphocytes with an IC50 value of 265 nM . The major products formed from these reactions are the inhibited calcium channels and reduced calcium entry into cells.

Wissenschaftliche Forschungsanwendungen

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride has several scientific research applications, including:

Wirkmechanismus

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride exerts its effects by selectively inhibiting CRAC channels, specifically Orai1/Stim1 channels . This inhibition blocks store-operated calcium entry into cells, reducing intracellular calcium levels. The compound also inhibits the production of human interleukin-2, blocking T cell receptor-triggered gene expression and T cell functional pathways . The molecular targets involved are the Orai1 and Orai3 channels, and the pathways affected include calcium signaling and T cell activation .

Vergleich Mit ähnlichen Verbindungen

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride is unique in its high potency and selectivity for CRAC channels. Similar compounds include:

Perphenazine-d 8 dihydrochloride: Another CRAC channel inhibitor with different selectivity and potency.

BL-1020 mesylate: A compound with similar inhibitory effects on calcium channels.

Spinacetin: Known for its role in calcium signaling inhibition.

Zotepine: Another inhibitor of calcium entry with distinct properties.

These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.